molecular formula C21H18Cl2F6N2O2S2 B2422728 2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 303090-96-2

2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2422728
CAS No.: 303090-96-2
M. Wt: 579.4
InChI Key: FVPYOGDVMYOOQU-UHFFFAOYSA-N
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Description

2-((3-((2-(2-Chloro-5-(trifluoromethyl)anilino)-2-oxoethyl)sulfanyl)propyl)sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18Cl2F6N2O2S2 and its molecular weight is 579.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Thomas, Gupta, and Gupta (2003) discusses the synthesis of related compounds, including the process of hydrolytic cleavage and condensation. This method is significant in the synthesis of various fluorinated compounds, demonstrating the compound's utility in chemical synthesis and modification (Thomas, Gupta, & Gupta, 2003).

Pharmacophore Hybridization Approach

  • Yushyn, Holota, and Lesyk (2022) describe the use of a pharmacophore hybridization approach in the design of drug-like small molecules, including compounds similar to the one . This indicates its potential use in developing anticancer agents (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial and Hemolytic Agents

  • Research by Rehman et al. (2016) involved the synthesis of N-substituted derivatives of similar compounds, highlighting their potential as antimicrobial and hemolytic agents. This showcases the compound's relevance in the development of new treatments or prevention strategies for microbial infections (Rehman et al., 2016).

Molecular Docking Studies

  • Siddiqui et al. (2014) conducted molecular docking studies on similar compounds, suggesting their potential as antibacterial agents. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of the compound (Siddiqui et al., 2014).

Synthesis and Characterization in Drug Design

  • Fathima et al. (2022) discuss the design and synthesis of related compounds, highlighting their role in the development of novel anticancer agents. This emphasizes the compound's importance in drug design and its potential efficacy in treating cancer (Fathima et al., 2022).

Enzyme Inhibition Studies

  • Another study by Siddiqui et al. (2013) focuses on enzyme inhibition, showing the compound's potential in targeting specific enzymes, which is critical for developing targeted therapies (Siddiqui et al., 2013).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoromethyl group and the aniline moiety in the structure could suggest potential interactions with aromatic amino acids in proteins, possibly influencing their function .

Biochemical Pathways

Based on its structural features, it might be involved in pathways where aromatic interactions play a crucial role .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of the trifluoromethyl group could potentially influence its metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Properties

IUPAC Name

2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylpropylsulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F6N2O2S2/c22-14-4-2-12(20(24,25)26)8-16(14)30-18(32)10-34-6-1-7-35-11-19(33)31-17-9-13(21(27,28)29)3-5-15(17)23/h2-5,8-9H,1,6-7,10-11H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPYOGDVMYOOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSCCCSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303090-96-2
Record name 2-{[3-({2-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-OXOETHYL}SULFANYL)PROPYL]SULFANYL}-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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